molecular formula C10H18O B2966983 4-Tert-butyl-1-oxaspiro[2.4]heptane CAS No. 2248385-22-8

4-Tert-butyl-1-oxaspiro[2.4]heptane

Cat. No.: B2966983
CAS No.: 2248385-22-8
M. Wt: 154.253
InChI Key: KBRRAZVLALZDHF-UHFFFAOYSA-N
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Description

4-Tert-butyl-1-oxaspiro[24]heptane is a spiro compound characterized by a unique bicyclic structure where a cyclopropane ring is fused to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1-oxaspiro[2.4]heptane typically involves the reaction of cyclohexanone with tert-butyl hydroperoxide in the presence of a catalyst such as titanium tetraisopropoxide. The reaction proceeds through the formation of an intermediate epoxide, which undergoes ring closure to form the spiro compound .

Industrial Production Methods

While specific industrial production methods for 4-Tert-butyl-1-oxaspiro[2This includes optimizing reaction conditions, such as temperature and pressure, and using continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1-oxaspiro[2.4]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Tert-butyl-1-oxaspiro[2.4]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1-oxaspiro[2.4]heptane involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The spiro structure allows for unique interactions with biological molecules, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-1-oxaspiro[2.4]heptane is unique due to its specific ring structure and the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and interactions with other molecules .

Properties

IUPAC Name

4-tert-butyl-1-oxaspiro[2.4]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2,3)8-5-4-6-10(8)7-11-10/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRRAZVLALZDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCC12CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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